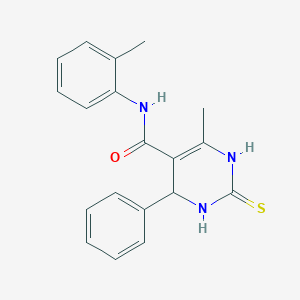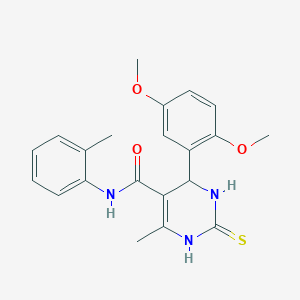![molecular formula C36H22N2O4 B415356 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE](/img/structure/B415356.png)
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diaminophenazine with benzil derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The phenylglyoxylyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified electronic and structural properties, which can be tailored for specific applications in materials science and medicinal chemistry.
Applications De Recherche Scientifique
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to bacterial cell membranes, disrupting their integrity and leading to cell death. The compound’s unique structure allows it to interact with various enzymes and proteins, inhibiting their activity and contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(phenylamino)quinoxaline: Known for its potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria.
2,3-Bis(4-(diphenylamino)phenyl)quinoxaline-5,8-dicarbonitrile: Exhibits thermally activated delayed fluorescence, making it useful in optoelectronic applications.
Uniqueness
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE stands out due to its unique combination of phenylglyoxylyl groups and quinoxaline core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.
Propriétés
Formule moléculaire |
C36H22N2O4 |
|---|---|
Poids moléculaire |
546.6g/mol |
Nom IUPAC |
1-[4-[3-[4-(2-oxo-2-phenylacetyl)phenyl]quinoxalin-2-yl]phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C36H22N2O4/c39-33(25-9-3-1-4-10-25)35(41)27-19-15-23(16-20-27)31-32(38-30-14-8-7-13-29(30)37-31)24-17-21-28(22-18-24)36(42)34(40)26-11-5-2-6-12-26/h1-22H |
Clé InChI |
LMESAXHAVUBWKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


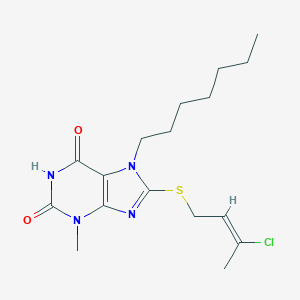
![5,7-dimethyl-N'-(3-phenoxybenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B415274.png)
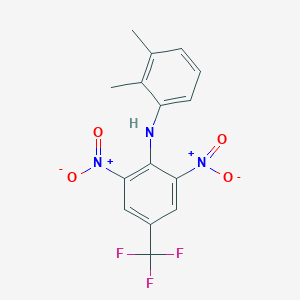
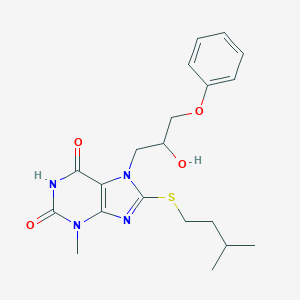
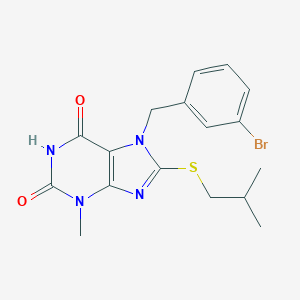
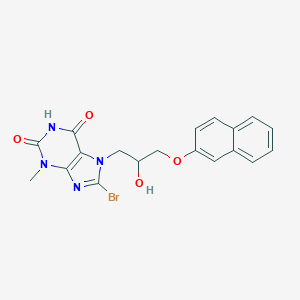
![2-{2-nitrophenyl}-5-[(2-{2-nitrophenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B415280.png)

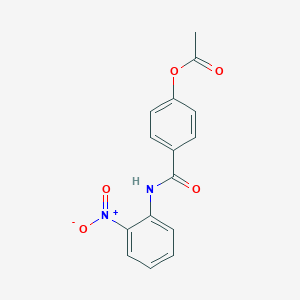
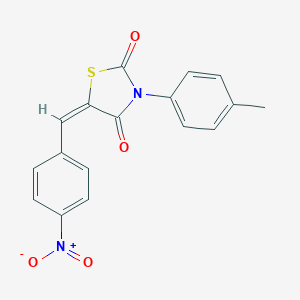
![(NE)-N-[(4-Bromophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B415290.png)
